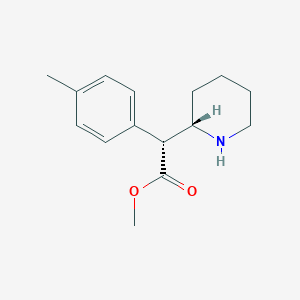
Threo-4-methylmethylphenidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Threo-4-methylmethylphenidate is a synthetic stimulant drug that is structurally related to methylphenidate. It is known for its stimulant properties, although it is slightly less potent than methylphenidate. This compound has been investigated as a potential substitute for the treatment of stimulant abuse due to its high binding affinity but relatively low efficacy at blocking dopamine reuptake .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of threo-4-methylmethylphenidate involves the esterification of 4-methylphenylacetic acid with methyl alcohol in the presence of a strong acid catalyst. This is followed by the reaction of the resulting ester with piperidine under basic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and subsequent amination reactions. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Threo-4-methylmethylphenidate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the ester and piperidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized derivatives, reduced alcohols or amines, and substituted analogs of this compound .
Applications De Recherche Scientifique
Chemistry: It is used as a reference compound in the study of stimulant drugs and their analogs.
Biology: The compound is investigated for its effects on neurotransmitter systems, particularly dopamine reuptake inhibition.
Medicine: Threo-4-methylmethylphenidate is explored as a potential treatment for stimulant abuse and attention deficit hyperactivity disorder (ADHD).
Mécanisme D'action
Threo-4-methylmethylphenidate exerts its effects primarily by inhibiting the reuptake of dopamine in the brain. This leads to increased levels of dopamine in the synaptic cleft, enhancing neurotransmission and producing stimulant effects. The compound binds to the dopamine transporter with high affinity but has relatively low efficacy in blocking dopamine reuptake compared to methylphenidate .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylphenidate: Threo-4-methylmethylphenidate is structurally similar but less potent.
4-Fluoromethylphenidate: More potent in dopamine reuptake inhibition.
3-Chloromethylphenidate: Also more potent in dopamine reuptake inhibition.
Ethylphenidate: Positional isomer with similar stimulant properties.
Uniqueness
This compound is unique in its relatively low efficacy at blocking dopamine reuptake despite its high binding affinity. This characteristic makes it a candidate for research into treatments for stimulant abuse, as it may offer therapeutic benefits with a lower risk of abuse compared to more potent stimulants .
Propriétés
Numéro CAS |
467468-40-2 |
|---|---|
Formule moléculaire |
C15H21NO2 |
Poids moléculaire |
247.33 g/mol |
Nom IUPAC |
methyl (2R)-2-(4-methylphenyl)-2-[(2S)-piperidin-2-yl]acetate |
InChI |
InChI=1S/C15H21NO2/c1-11-6-8-12(9-7-11)14(15(17)18-2)13-5-3-4-10-16-13/h6-9,13-14,16H,3-5,10H2,1-2H3/t13-,14+/m0/s1 |
Clé InChI |
WJZNCJIOIACDBR-UONOGXRCSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)[C@H]([C@@H]2CCCCN2)C(=O)OC |
SMILES canonique |
CC1=CC=C(C=C1)C(C2CCCCN2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


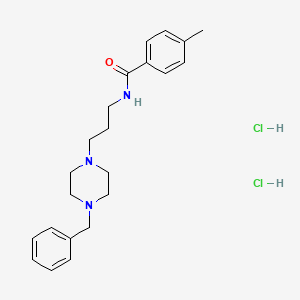

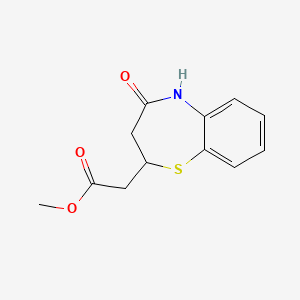
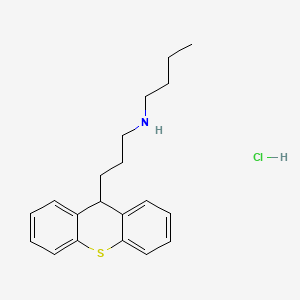
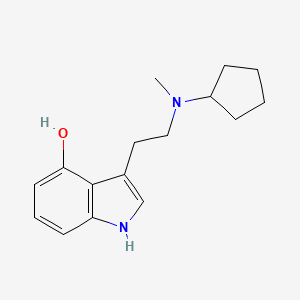
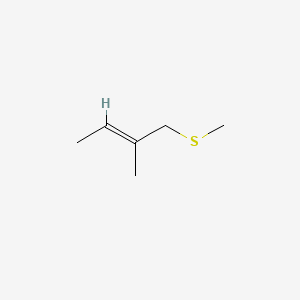

![calcium;[(Z)-1-chlorobutylideneamino] N,N-dimethylcarbamate;dichloride](/img/structure/B12761849.png)
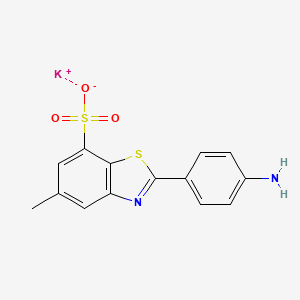
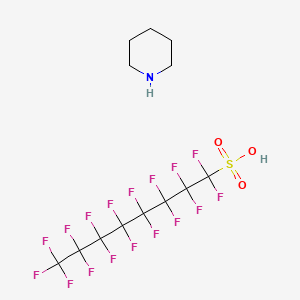
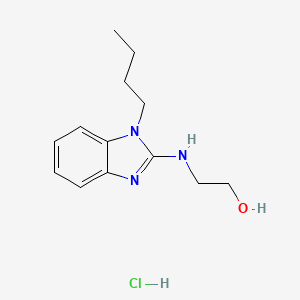


![2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide](/img/structure/B12761886.png)
